molecular formula C10H17N3 B13654297 3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine

3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B13654297
M. Wt: 179.26 g/mol
InChI Key: OCZKDXGUCKTOFF-UHFFFAOYSA-N
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Description

3-(2,2,3,3-Tetramethylcyclopropyl)-1H-pyrazol-5-amine is a synthetic compound characterized by a unique cyclopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3-Tetramethylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    UR-144: A synthetic cannabinoid with a similar cyclopropyl group.

    5F-UR-144: A fluorinated analog of UR-144.

    Cyclopropylfentanyl: A fentanyl analog with a cyclopropyl group.

Uniqueness

3-(2,2,3,3-Tetramethylcyclopropyl)-1H-pyrazol-5-amine is unique due to its specific combination of a tetramethylcyclopropyl group and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-9(2)8(10(9,3)4)6-5-7(11)13-12-6/h5,8H,1-4H3,(H3,11,12,13)

InChI Key

OCZKDXGUCKTOFF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CC(=NN2)N)C

Origin of Product

United States

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